Cas no 888069-49-6 (N-(propan-2-yl)azetidin-3-amine)

N-(propan-2-yl)azetidin-3-amine 化学的及び物理的性質
名前と識別子
-
- N-isopropylazetidin-3-amine
- N-(propan-2-yl)azetidin-3-amine
-
- インチ: 1S/C6H14N2/c1-5(2)8-6-3-7-4-6/h5-8H,3-4H2,1-2H3
- InChIKey: KVJAHQKVUWRTHT-UHFFFAOYSA-N
- ほほえんだ: N1CC(C1)NC(C)C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 66.9
- トポロジー分子極性表面積: 24.1
N-(propan-2-yl)azetidin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1248276-1.0g |
N-(propan-2-yl)azetidin-3-amine |
888069-49-6 | 1g |
$648.0 | 2023-05-25 | ||
Enamine | EN300-1248276-0.1g |
N-(propan-2-yl)azetidin-3-amine |
888069-49-6 | 0.1g |
$570.0 | 2023-05-25 | ||
Enamine | EN300-1248276-500mg |
N-(propan-2-yl)azetidin-3-amine |
888069-49-6 | 500mg |
$622.0 | 2023-10-02 | ||
Enamine | EN300-1248276-250mg |
N-(propan-2-yl)azetidin-3-amine |
888069-49-6 | 250mg |
$596.0 | 2023-10-02 | ||
Enamine | EN300-1248276-2500mg |
N-(propan-2-yl)azetidin-3-amine |
888069-49-6 | 2500mg |
$1349.0 | 2023-10-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1506598-5g |
N-Isopropylazetidin-3-amine |
888069-49-6 | 98% | 5g |
¥34801.00 | 2024-04-26 | |
Enamine | EN300-1248276-10.0g |
N-(propan-2-yl)azetidin-3-amine |
888069-49-6 | 10g |
$5173.0 | 2023-05-25 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1506598-1g |
N-Isopropylazetidin-3-amine |
888069-49-6 | 98% | 1g |
¥8489.00 | 2024-04-26 | |
Enamine | EN300-1248276-100mg |
N-(propan-2-yl)azetidin-3-amine |
888069-49-6 | 100mg |
$570.0 | 2023-10-02 | ||
Enamine | EN300-1248276-2.5g |
N-(propan-2-yl)azetidin-3-amine |
888069-49-6 | 2.5g |
$1349.0 | 2023-05-25 |
N-(propan-2-yl)azetidin-3-amine 関連文献
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
N-(propan-2-yl)azetidin-3-amineに関する追加情報
Recent Advances in the Study of 888069-49-6 and N-(propan-2-yl)azetidin-3-amine: A Comprehensive Research Brief
The chemical compound 888069-49-6 and its derivative N-(propan-2-yl)azetidin-3-amine have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are of particular interest due to their potential applications in drug discovery and development, especially in the context of targeting specific biological pathways. This research brief aims to provide a comprehensive overview of the latest findings related to these compounds, highlighting their synthesis, biological activity, and therapeutic potential.
Recent studies have focused on the synthesis and optimization of 888069-49-6, a compound that has shown promise as a key intermediate in the production of various pharmacologically active agents. Researchers have developed novel synthetic routes to improve the yield and purity of this compound, which is critical for its subsequent use in drug development. The derivative N-(propan-2-yl)azetidin-3-amine, in particular, has been identified as a versatile building block for the construction of more complex molecules with enhanced biological activity.
In terms of biological activity, preliminary investigations have revealed that N-(propan-2-yl)azetidin-3-amine exhibits notable interactions with certain enzyme systems, particularly those involved in neurotransmitter regulation. This has led to speculation about its potential utility in the treatment of neurological disorders, such as Parkinson's disease and depression. Further in vitro and in vivo studies are currently underway to elucidate the precise mechanisms of action and to assess the compound's efficacy and safety profile.
One of the most exciting developments in this area is the application of computational modeling and molecular docking studies to predict the binding affinity of N-(propan-2-yl)azetidin-3-amine with various target proteins. These studies have provided valuable insights into the compound's potential as a lead molecule for the development of new therapeutic agents. Additionally, recent advancements in high-throughput screening techniques have enabled researchers to rapidly evaluate the compound's activity against a wide range of biological targets, further accelerating the drug discovery process.
Despite these promising findings, several challenges remain. For instance, the scalability of the synthetic processes for 888069-49-6 and its derivatives needs to be addressed to ensure their commercial viability. Moreover, the pharmacokinetic and pharmacodynamic properties of N-(propan-2-yl)azetidin-3-amine require further investigation to determine its suitability for clinical use. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and to translate these research findings into tangible therapeutic solutions.
In conclusion, the ongoing research on 888069-49-6 and N-(propan-2-yl)azetidin-3-amine underscores their potential as valuable tools in drug discovery and development. The integration of synthetic chemistry, computational biology, and high-throughput screening has provided a robust framework for exploring the therapeutic applications of these compounds. As the field continues to evolve, it is anticipated that these molecules will play an increasingly important role in addressing unmet medical needs and advancing the frontiers of chemical biology and pharmaceutical science.
888069-49-6 (N-(propan-2-yl)azetidin-3-amine) 関連製品
- 1354927-00-6(4-(3-fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine)
- 1803480-53-6(3-Amino-5-cyano-4-methoxy-2-(trifluoromethoxy)pyridine)
- 2694726-07-1(3-(2,2-dimethylpropyl)-N-methyl-1,2-oxazol-5-amine)
- 1286699-61-3(N-(2,4-dimethoxyphenyl)-2-4-(2-methylphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-ylacetamide)
- 2580206-81-9(1-phenyl-1H-1,2,4-triazole-5-sulfonamide)
- 899999-87-2(methyl 4-(2-{5-(hydroxymethyl)-1-(4-methoxyphenyl)methyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate)
- 64981-11-9(4-Amino-2,6-dichloro-3-methylphenol)
- 1368820-28-3(1-(2-methoxy-4,5-dimethylphenyl)cyclopropylmethanamine)
- 2308485-22-3((3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylpiperidine-3-carboxylic acid)
- 1248317-53-4((3-Aminopiperidin-1-yl)(cyclopentyl)methanone)




